N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O4S/c16-10-3-1-2-9(8-10)14-17-15(23-18-14)12-6-7-13(22-12)24(20,21)19-11-4-5-11/h1-3,6-8,11,19H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHZYFQBWECCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Based Oxadiazole Derivatives
Compound A : 5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-N-(3-fluoro-phenyl)-2-methyl-benzenesulfonamide ()
- Structural Features :
- 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole in the target compound).
- Cyclohexyl substituent on oxadiazole (vs. 3-fluorophenyl).
- Methyl group on the benzene ring (absent in the target compound).
- Synthesis : Yield 61%, m.p. 187°C, with IR data confirming key functional groups (C=N, SO₂, C-F) .
- Activity : Biological evaluation data are unspecified but inferred to involve pesticidal or antifungal roles based on structural analogs .
Agrochemical Sulfonamides ()
Compound B : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram)
- Structural Features :
- Cyclopropane carboxamide (vs. sulfonamide).
- Tetrahydrofuran moiety (vs. furan).
- Chlorophenyl substituent (vs. fluorophenyl).
- Use : Fungicide.
- Key Difference : Replacement of sulfonamide with carboxamide reduces hydrogen-bonding capacity, while the saturated furan ring decreases aromatic conjugation .
Compound C : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam)
- Structural Features: Triazolopyrimidine core (vs. furan-oxadiazole). Difluorophenyl group (vs. monofluorophenyl).
- Use : Herbicide.
Fluorine Substitution :
- The 3-fluorophenyl group in the target compound improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Compound A’s cyclohexyl group), enhancing membrane permeability .
- Fluorine’s electron-withdrawing effect stabilizes the oxadiazole ring, increasing resistance to hydrolysis .
Cyclopropyl vs. Linear Alkyl Groups :
Research Findings and Theoretical Insights
- Electronic Properties : Density functional theory (DFT) studies () suggest that exact-exchange terms in functional design improve thermochemical accuracy, relevant for predicting the target compound’s stability and reactivity .
- Crystallography : SHELX software () is widely used for small-molecule refinement, implying that structural data for the target compound (if crystallized) would likely employ this tool .
Biological Activity
N-cyclopropyl-5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring: This is achieved through the reaction of suitable precursors under acidic or basic conditions.
- Cyclopropyl Group Introduction: The cyclopropyl moiety is introduced via a cyclopropanation reaction.
- Coupling with Furan and Sulfonamide: The final compound is formed by coupling the furan derivative with the sulfonamide group.
This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values: The compound demonstrated potent activity against human breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines with IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Its efficacy was assessed using standard dilution methods against both Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have been published that explore the therapeutic potential of this compound:
-
Study on MCF-7 Cells:
- Researchers found that the compound induced apoptosis in MCF-7 cells through activation of the p53 pathway, leading to increased caspase activity.
- Flow cytometry analysis confirmed that the compound acts in a dose-dependent manner.
-
In Vivo Studies:
- Preliminary in vivo studies indicated that administration of this compound significantly reduced tumor growth in xenograft models compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
